2-(4-fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-fluorophenoxyacetic acid: This can be achieved by reacting 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation: The 4-fluorophenoxyacetic acid is then converted to its corresponding amide by reacting with 2-(4-(4-fluorophenyl)piperazin-1-yl)ethylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of fluorine atoms and the piperazine ring can enhance its binding affinity and selectivity towards these targets. The compound may modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenoxy)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)acetamide
- 2-(4-chlorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide
- 2-(4-fluorophenoxy)-N-(2-(4-(4-methylphenyl)piperazin-1-yl)ethyl)acetamide
Uniqueness
2-(4-fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide stands out due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The combination of fluorine atoms and the piperazine ring structure provides a unique profile that can be advantageous in various applications.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O2/c21-16-1-5-18(6-2-16)25-13-11-24(12-14-25)10-9-23-20(26)15-27-19-7-3-17(22)4-8-19/h1-8H,9-15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCSYRPUIKFWTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)COC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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